molecular formula C10H9NO3 B12295108 1H-2,3-Benzoxazine-4-acetic acid

1H-2,3-Benzoxazine-4-acetic acid

Cat. No.: B12295108
M. Wt: 191.18 g/mol
InChI Key: CBIIMNHOEQMOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2,3-Benzoxazine-4-acetic acid is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a benzoxazine ring fused with an acetic acid moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine-4-acetic acid typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst . This one-pot method is efficient and yields high-purity products. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach, offering rapid and high-yielding reactions under solvent-free conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

1H-2,3-Benzoxazine-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzoxazine ring. Common reagents include halogens and amines.

    Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydrobenzoxazine analogs.

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine-4-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity . These interactions disrupt the normal function of the target enzymes or receptors, leading to the desired therapeutic effects.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(1H-2,3-benzoxazin-4-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)5-9-8-4-2-1-3-7(8)6-14-11-9/h1-4H,5-6H2,(H,12,13)

InChI Key

CBIIMNHOEQMOCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NO1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.